2-methoxyethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves reactions like cyclization and chloridization, utilizing raw materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride under optimized conditions to achieve high purity and yield. These processes highlight the intricate methods needed to construct the pyrimidine core and introduce specific functional groups essential for the compound's unique properties (Liu Guo-ji, 2009).
Molecular Structure Analysis
X-ray crystallography and single-crystal diffraction techniques have been pivotal in characterizing the molecular structure of similar compounds. For instance, studies on pyrimidine derivatives have elucidated boat conformations of the pyrimidine ring and detailed geometric parameters like bond lengths and angles, providing insights into the molecule's three-dimensional arrangement and electronic structure (Huanmei Guo & Jie Shun, 2004).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives towards various reagents reflects the compound's versatile nature. For example, acetylation, formylation, and reactions with primary and heterocyclic amines have been used to explore the chemical behavior of pyrimidine compounds, leading to a diverse array of products with potential biological activity. These reactions underscore the compound's ability to undergo transformations that significantly alter its chemical and physical properties, laying the groundwork for its application in various domains (O. Farouk, M. Ibrahim, & N. M. El-Gohary, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxyethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-9-12(14(19)22-7-6-21-2)13(18-15(20)17-9)10-4-3-5-11(16)8-10/h3-5,8,13H,6-7H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDYNVRGPXFECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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